

Spectroscopic Data of 5-Bromo-2-phenyloxazole: A Technical Guide

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Compound of Interest

Compound Name: *5-Bromo-2-phenyloxazole*

Cat. No.: *B1271533*

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Disclaimer: This document serves as a technical guide to the spectroscopic characteristics of **5-Bromo-2-phenyloxazole**. As of the latest literature review, a complete, publicly available, and verified experimental dataset (¹H NMR, ¹³C NMR, IR, and MS) for this specific compound is not readily available. The data presented herein is a combination of information for structurally related compounds and predicted values based on established spectroscopic principles.

Introduction

5-Bromo-2-phenyloxazole is a heterocyclic compound of interest in medicinal chemistry and materials science due to the prevalence of the oxazole core in various biologically active molecules. Accurate spectroscopic characterization is crucial for its identification, purity assessment, and elucidation of its role in chemical reactions and biological systems. This guide provides an in-depth overview of its expected spectroscopic data and the methodologies for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted and theoretical spectroscopic values for **5-Bromo-2-phenyloxazole**. These predictions are based on the analysis of its chemical structure and comparison with data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectroscopic Data (Solvent: CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~ 8.0 - 7.8	Multiplet	2H	Phenyl-H (ortho)
~ 7.5 - 7.3	Multiplet	3H	Phenyl-H (meta, para)
~ 7.2	Singlet	1H	Oxazole-H (C4-H)

Table 2: Predicted ^{13}C NMR Spectroscopic Data (Solvent: CDCl_3 , 100 MHz)

Chemical Shift (δ , ppm)	Carbon Assignment
~ 161	Oxazole Ring Carbon (C2)
~ 151	Oxazole Ring Carbon (C5)
~ 129 - 131	Phenyl Ring Carbons
~ 126	Phenyl Ring Carbon (ipso)
~ 124	Oxazole Ring Carbon (C4)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm^{-1})	Intensity	Vibration Type
~ 3100	Medium	C-H Aromatic Stretch
~ 1600, 1480, 1450	Medium to Strong	C=C and C=N Stretching (Aromatic and Oxazole Rings)
~ 1100 - 1000	Strong	C-O-C Stretching (Oxazole Ring)
~ 800 - 700	Strong	C-H Bending (Aromatic)
~ 700 - 600	Medium	C-Br Stretching

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
223/225	High	[M] ⁺ (Molecular Ion Peak, showing isotopic pattern for Br)
105	High	[C ₆ H ₅ CO] ⁺ (Benzoyl Cation)
77	Medium	[C ₆ H ₅] ⁺ (Phenyl Cation)

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to acquire the spectroscopic data for **5-Bromo-2-phenyloxazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of **5-Bromo-2-phenyloxazole** would be dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz for protons. For ¹³C NMR, a proton-decoupled sequence would be used to simplify the spectrum. Standard acquisition parameters would be employed, with a sufficient number of scans to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the solid compound is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

Instrumentation and Data Acquisition: A Fourier Transform Infrared (FTIR) spectrometer would be used. A background spectrum of the empty ATR crystal or the KBr pellet holder is recorded first. Then, the sample spectrum is recorded, typically in the range of 4000-400 cm^{-1} .

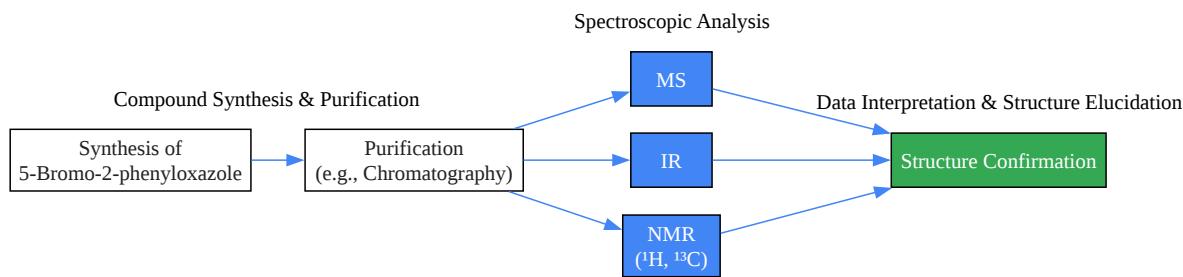
Mass Spectrometry (MS)

Sample Preparation: A dilute solution of the compound in a volatile solvent like methanol or acetonitrile is prepared.

Instrumentation and Data Acquisition: A mass spectrometer equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source would be used. For EI, the sample is introduced into the high vacuum of the mass spectrometer, where it is bombarded with electrons, causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z).

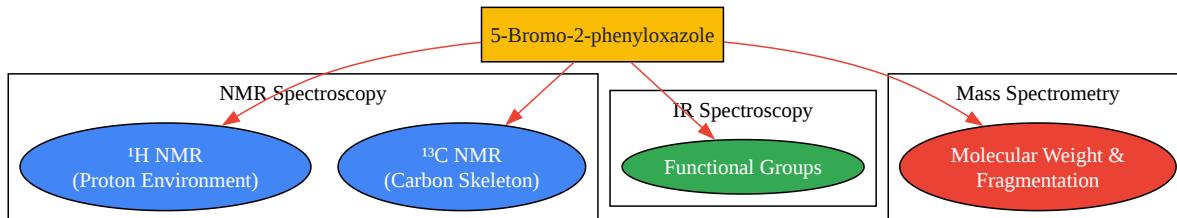
Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques.



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Caption: General workflow from synthesis to spectroscopic analysis and structure confirmation.

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